molecular formula C17H18N4O4S B10980730 4,5-dimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

4,5-dimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B10980730
M. Wt: 374.4 g/mol
InChI Key: OKYQUQWYJINGFL-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4,5-dimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-dimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes and receptors in biological systems, modulating their activity. The exact pathways and targets can vary, but they typically involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 4,5-dimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9-7-19-17(26-9)21-14(22)8-18-16(23)12-6-10-11(20-12)4-5-13(24-2)15(10)25-3/h4-7,20H,8H2,1-3H3,(H,18,23)(H,19,21,22)

InChI Key

OKYQUQWYJINGFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC

Origin of Product

United States

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